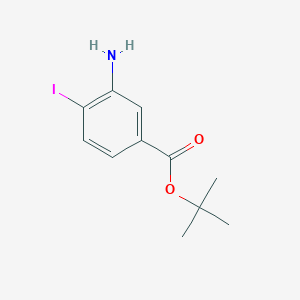
2-Chloro-3,3-difluorobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3,3-difluorobutanoic acid is an organic compound with the molecular formula C4H5ClF2O2 It is a derivative of butanoic acid, where two hydrogen atoms on the third carbon are replaced by fluorine atoms, and one hydrogen atom on the second carbon is replaced by a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,3-difluorobutanoic acid can be achieved through several methods. One common approach involves the halogenation of butanoic acid derivatives. For instance, starting with 3,3-difluorobutanoic acid, chlorination can be performed using thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the second carbon position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3,3-difluorobutanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of 2-hydroxy-3,3-difluorobutanoic acid.
Oxidation: Formation of 2-chloro-3,3-difluorobutanone.
Reduction: Formation of 2-chloro-3,3-difluorobutanol.
Scientific Research Applications
2-Chloro-3,3-difluorobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique halogenation pattern.
Medicine: Explored for its potential use in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3,3-difluorobutanoic acid involves its interaction with molecular targets through its functional groups. The chlorine and fluorine atoms can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3,3,3-trifluoropropanoic acid: Similar structure but with an additional fluorine atom.
3,3-Difluorobutanoic acid: Lacks the chlorine atom at the second carbon.
2,2-Difluorobutanoic acid: Fluorine atoms are positioned differently.
Uniqueness
2-Chloro-3,3-difluorobutanoic acid is unique due to its specific halogenation pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where precise reactivity and interaction profiles are required.
Properties
Molecular Formula |
C4H5ClF2O2 |
|---|---|
Molecular Weight |
158.53 g/mol |
IUPAC Name |
2-chloro-3,3-difluorobutanoic acid |
InChI |
InChI=1S/C4H5ClF2O2/c1-4(6,7)2(5)3(8)9/h2H,1H3,(H,8,9) |
InChI Key |
LVIQNNJPPNITPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)O)Cl)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,4-Diazaspiro[5.5]undecane-5,9-dione](/img/structure/B13564608.png)
![1-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)azetidine-2-carboxylicacid](/img/structure/B13564610.png)
![1-[(1R,2S)-2-methylcyclopropyl]ethan-1-one](/img/structure/B13564617.png)




![1-[(3-Chlorophenyl)methyl]-3-phenylpiperazine](/img/structure/B13564656.png)



